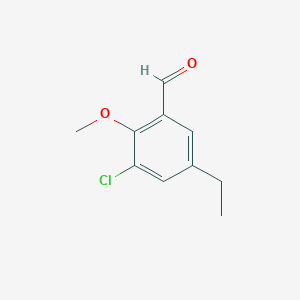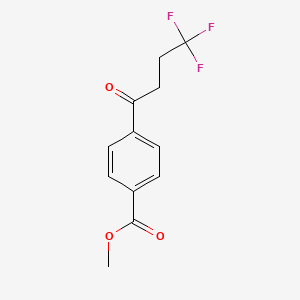
Methyl 4-(4,4,4-trifluorobutanoyl)benzoate
Descripción general
Descripción
“Methyl 4-(4,4,4-trifluorobutanoyl)benzoate” is an organic compound with the molecular formula C12H11F3O3 . It is an ester and is used as a building block in the synthesis of various pharmaceutical compounds .
Molecular Structure Analysis
The molecule has a total of 29 bonds, including 18 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also contains 1 six-membered ring, 1 aromatic ester, and 1 aromatic ketone .Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry
Methyl 4-(4,4,4-trifluorobutanoyl)benzoate plays a significant role in the field of organic chemistry and synthesis. It has been utilized in various synthesis processes, demonstrating its versatility and importance in organic reactions. For example, its derivatives, such as methyl benzoate, have been activated by superacidic trifluoromethanesulfonic acid to yield benzophenone derivatives in high yields, showcasing its utility in Friedel–Crafts acylation of aromatics (Hwang, Prakash, & Olah, 2000). Furthermore, its variants have been synthesized and used in the preparation of biologically active compounds, including ACE inhibitors, highlighting its role in medicinal chemistry (Zhang, Khan, Gong, & Lee, 2009).
Fluorescence Probe Properties
Methyl 4-(4,4,4-trifluorobutanoyl)benzoate and its related compounds have been studied for their fluorescence probe properties. Investigations into their absorption and fluorescence spectral studies in various media, including micelles and vesicles, have provided insights into their binding sites and fluorescence emission characteristics (Singh & Darshi, 2002). This research contributes to the understanding of intramolecular charge transfer and its applications in biochemistry and molecular biology.
Polymer Chemistry
In the field of polymer chemistry, derivatives of methyl 4-(4,4,4-trifluorobutanoyl)benzoate have been used in the synthesis of liquid crystalline polymers. These polymers, incorporating mesogenic units based on half-disc and rod-like moieties, exhibit unique properties like crystalline and mesophase structures, which are significant for advanced material science applications (Percec & Heck, 1990).
Propiedades
IUPAC Name |
methyl 4-(4,4,4-trifluorobutanoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c1-18-11(17)9-4-2-8(3-5-9)10(16)6-7-12(13,14)15/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVURFJMSEZUKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20697890 | |
| Record name | Methyl 4-(4,4,4-trifluorobutanoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4,4,4-trifluorobutanoyl)benzoate | |
CAS RN |
952107-73-2 | |
| Record name | Methyl 4-(4,4,4-trifluorobutanoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20697890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1452368.png)
![5,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452369.png)
![Benzyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}[(4-chlorophenyl)methyl]carbamoyl)piperazine-1-carboxylate](/img/structure/B1452370.png)
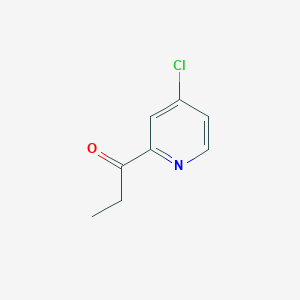

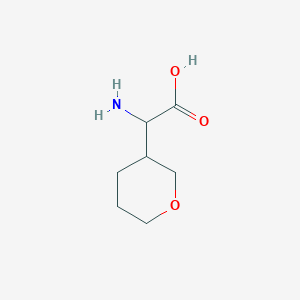
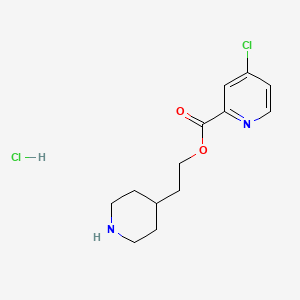
![2-[(6-Chloro-2-pyridinyl)amino]-1-ethanol](/img/structure/B1452376.png)





